Acetyltylophoroside

Description

Contextualizing Phenanthroindolizidine Alkaloids as a Class of Natural Products

Phenanthroindolizidine alkaloids are a prominent class of nitrogen-containing secondary metabolites characterized by a pentacyclic ring system, which consists of a phenanthrene (B1679779) and an indolizidine moiety fused together. nih.gov These alkaloids are predominantly isolated from plants of the Apocynaceae family (formerly Asclepiadaceae), particularly from the genus Tylophora, as well as from the Moraceae family. researchgate.netresearchgate.net With over 60 distinct compounds identified, this class of alkaloids exhibits a wide array of biological activities. researchgate.net

Historically, plants from the Tylophora genus have been utilized in traditional medicine across tropical and subtropical regions for treating a variety of ailments, including asthma, bronchitis, rheumatism, and dermatitis. mdpi.com Modern scientific investigations have revealed that the therapeutic effects of these plants can be largely attributed to their rich content of phenanthroindolizidine alkaloids. mdpi.com

The biological activities associated with phenanthroindolizidine alkaloids are diverse and potent. They are most notably recognized for their significant anticancer properties, which are exerted through various mechanisms of action. mdpi.commdpi.com Beyond their cytotoxic effects on cancer cells, these alkaloids have also demonstrated anti-inflammatory, antiviral, immunomodulatory, and even anthelmintic activities. mdpi.comnih.govscience-line.com The biogenesis of these complex molecules involves precursors such as tyrosine, phenylalanine, and ornithine. The rigid phenanthrene ring structure is considered crucial for their potent cytotoxicity. mdpi.com

Significance of Acetyltylophoroside within Phenanthroindolizidine Alkaloid Research

Contrary to what its name might suggest, this compound is not a phenanthroindolizidine alkaloid. Instead, it is classified as a steroidal glycoside. researchgate.netresearchgate.net This distinction is crucial for understanding its unique place in natural product research. This compound, along with its parent compound Tylophoroside (B237117), was first isolated from Tylophora sylvatica, a medicinal plant native to the Ivory Coast. researchgate.netresearchgate.net

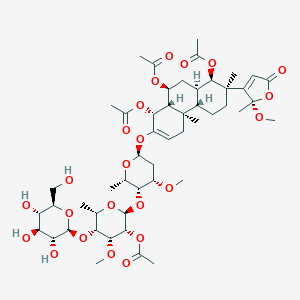

The structure of this compound is characterized by a steroidal aglycone, named Tylogenin (B238076), which is attached to a chain of three sugar units. researchgate.net A unique feature of this aglycone is a novel lactone ring at C-13, formed by the natural opening of the D-ring of the steroid nucleus. researchgate.net this compound is the monoacetate derivative of Tylophoroside. researchgate.net

The significance of this compound in research stems from its interesting biological profile, which includes antiallergic and cardiotonic activities. researchgate.netgrafiati.com Its discovery has broadened the scope of bioactive compounds isolated from the Tylophora genus, demonstrating that not all medicinally relevant molecules from this plant source are alkaloids. This has prompted further investigation into the non-alkaloidal constituents of these plants and their potential therapeutic applications.

Overview of Current Research Landscape Pertaining to this compound

The current research landscape for this compound is primarily focused on its biological activities, particularly its antiallergic properties. Studies have shown that while this compound itself has some activity, its aglycone, Tylogenin, is significantly more potent. nih.govgrafiati.com

Research has involved comparative studies of this compound, Tylophoroside, and Tylogenin to understand their structure-activity relationships. For instance, in assays measuring the inhibition of IgE-induced basophil mediator release, Tylogenin was found to be considerably more active than both this compound and the commonly used anti-inflammatory drug, dexamethasone. nih.govgrafiati.com This suggests that the glycosidic and acetyl moieties in this compound may modulate its biological activity.

Furthermore, the cardiotonic activity of this compound has been noted, indicating its potential to affect heart muscle contractility. researchgate.net This finding opens another avenue for pharmacological investigation. While the main focus of research on the Tylophora genus has historically been on its phenanthroindolizidine alkaloids due to their potent anticancer effects, the discovery and characterization of this compound and its derivatives have highlighted the importance of exploring the full spectrum of chemical diversity within this genus. Future research may focus on the synthesis of this compound and its analogues to further probe their therapeutic potential and mechanisms of action.

Research Findings on this compound and Related Compounds

The following table summarizes key research findings related to the biological activity of this compound and its derivatives.

| Compound | Biological Activity | Assay | IC50 (µM) | Source |

| This compound | Antiallergic | Rabbit Basophil-Dependent Serotonin (B10506) Release (BDSR) | 331 | nih.govresearchgate.net |

| Tylophoroside | Antiallergic | Rabbit Basophil-Dependent Serotonin Release (BDSR) | 263 | nih.govresearchgate.net |

| Tylogenin | Antiallergic | Rabbit Basophil-Dependent Serotonin Release (BDSR) | 39 | nih.govresearchgate.net |

| Tylogenin | Antiallergic | Human Leukocyte-Dependent Histamine Release (LDHR) | 49 | nih.govgrafiati.com |

| Dexamethasone | Antiallergic | Rabbit Basophil-Dependent Serotonin Release (BDSR) | 912 | nih.govresearchgate.net |

| Dexamethasone | Antiallergic | Human Leukocyte-Dependent Histamine Release (LDHR) | 257 | nih.govgrafiati.com |

Properties

CAS No. |

135247-54-0 |

|---|---|

Molecular Formula |

C10H5ClF3NO |

Molecular Weight |

1043.1 g/mol |

IUPAC Name |

[(1R,2R,4aS,4bR,8R,8aS,9S,10aR)-1,8-diacetyloxy-7-[(2S,4S,5R,6S)-5-[(2S,3R,4R,5R,6S)-3-acetyloxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-2-[(2S)-2-methoxy-2-methyl-5-oxofuran-3-yl]-2,4b-dimethyl-1,3,4,4a,5,8,8a,9,10,10a-decahydrophenanthren-9-yl] acetate |

InChI |

InChI=1S/C50H74O23/c1-21-40(71-47-44(67-25(5)54)43(61-11)41(22(2)64-47)72-46-39(59)38(58)37(57)32(20-51)70-46)31(60-10)18-35(63-21)69-29-14-16-48(7)28-13-15-49(8,33-19-34(56)73-50(33,9)62-12)45(68-26(6)55)27(28)17-30(65-23(3)52)36(48)42(29)66-24(4)53/h14,19,21-22,27-28,30-32,35-47,51,57-59H,13,15-18,20H2,1-12H3/t21-,22-,27+,28-,30-,31-,32+,35-,36-,37+,38-,39+,40+,41+,42-,43+,44+,45+,46-,47-,48+,49+,50-/m0/s1 |

InChI Key |

FSCPZINTFYRQQD-SDGPZJJRSA-N |

SMILES |

CC1C(C(CC(O1)OC2=CCC3(C4CCC(C(C4CC(C3C2OC(=O)C)OC(=O)C)OC(=O)C)(C)C5=CC(=O)OC5(C)OC)C)OC)OC6C(C(C(C(O6)C)OC7C(C(C(C(O7)CO)O)O)O)OC)OC(=O)C |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)OC2=CC[C@@]3([C@H]4CC[C@]([C@@H]([C@@H]4C[C@@H]([C@H]3[C@H]2OC(=O)C)OC(=O)C)OC(=O)C)(C)C5=CC(=O)O[C@]5(C)OC)C)OC)O[C@H]6[C@@H]([C@@H]([C@@H]([C@@H](O6)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)OC)OC(=O)C |

Canonical SMILES |

CC1C(C(CC(O1)OC2=CCC3(C4CCC(C(C4CC(C3C2OC(=O)C)OC(=O)C)OC(=O)C)(C)C5=CC(=O)OC5(C)OC)C)OC)OC6C(C(C(C(O6)C)OC7C(C(C(C(O7)CO)O)O)O)OC)OC(=O)C |

Synonyms |

acetyltylophoroside |

Origin of Product |

United States |

Phytochemical Investigations and Isolation Strategies of Acetyltylophoroside

Botanical Origin and Distribution of Acetyltylophoroside-Containing Species (e.g., Tylophora Genus)

The Tylophora genus, belonging to the Apocynaceae family (formerly Asclepiadaceae), is a significant group of medicinal plants with a wide geographical distribution. These plants are primarily found in tropical and subtropical regions across Asia, Africa, and Australia researchgate.netresearchgate.netencyclopedia.pub. Within India, the genus is well-represented, with numerous species utilized in traditional medicine researchgate.netresearchgate.netencyclopedia.pubrjpponline.org. Tylophora indica is notably one of the most common and extensively studied species within this genus in India researchgate.netencyclopedia.pubrjpponline.org.

This compound has been identified and isolated from species such as Tylophora sylvatica nih.gov. Other species within the genus, like Tylophora hirsuta, Tylophora subramanii, and Tylophora tenuis, are also recognized for their diverse phytochemical profiles, which include various alkaloids, glycosides, and other secondary metabolites researchgate.netijshr.com. The distribution of these species contributes to the availability of these compounds for scientific investigation.

Table 2.1: Selected Tylophora Species and Their Distribution

| Scientific Name | Common Name (if specified) | Primary Distribution Regions | Notes on this compound Presence |

| Tylophora indica | Ananthamul | India (Western, Southern, Eastern regions) | Widely researched; source of various compounds researchgate.netencyclopedia.pubrjpponline.org |

| Tylophora sylvatica | India | Source of this compound and related compounds researchgate.netnih.gov | |

| Tylophora hirsuta | Source of various phytochemicals researchgate.net | ||

| Tylophora subramanii | Southern Western Ghats, India (Endemic) | Used in traditional medicine | |

| Tylophora tenuis | Studied for antibacterial activity ijshr.com | ||

| Tylophora genus (general) | Asia, Africa, Australia | Rich in phenanthroindolizidine alkaloids, C21 glycosides, etc. researchgate.netresearchgate.netencyclopedia.pub |

Advanced Extraction and Isolation Methodologies for this compound

The extraction and isolation of compounds like this compound from plant matrices typically involve a multi-step process, commencing with efficient extraction of the desired metabolites. Solvent extraction remains a cornerstone technique, with the choice of solvent being critical and dependent on the polarity of the target compound ijresm.comresearchgate.netnih.gov. Common extraction methods employed include maceration, percolation, Soxhlet extraction, and more advanced techniques such as ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) ijresm.comresearchgate.netnih.gov. For Tylophora species, methanol (B129727) extraction is frequently utilized researchgate.netijshr.com.

Following extraction, the crude plant material undergoes purification and isolation of specific compounds. Chromatographic techniques are indispensable in this phase. These include:

Thin Layer Chromatography (TLC): Often used for preliminary screening, monitoring isolation progress, and collecting fractions researchgate.netmdpi.comjournalajrimps.com.

Column Chromatography: A widely used method for separating compounds based on their differential adsorption to a stationary phase researchgate.net.

High-Performance Liquid Chromatography (HPLC): Employed for both analytical and preparative purposes, enabling the isolation of pure compounds researchgate.netmdpi.com.

Vacuum Liquid Chromatography (VLC) and Preparative HPLC: Specifically mentioned in the context of isolating compounds from Tylophora species researchgate.net.

The optimization of these extraction and isolation parameters—such as solvent polarity, temperature, extraction time, and solvent-to-solid ratio—is crucial for maximizing the yield and purity of this compound and its related compounds ijresm.comnih.govmdpi.com.

Structural Elucidation Techniques Applied to this compound and Analogues (e.g., NMR, Mass Spectrometry)

Determining the precise chemical structure of natural products like this compound relies heavily on spectroscopic and spectrometric techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique that provides detailed information about the molecular structure by analyzing the magnetic properties of atomic nuclei, particularly ¹H and ¹³C nih.govcurrenta.decore.ac.uklehigh.eduslideshare.netpressbooks.pubvanderbilt.edufepbl.com.

¹H NMR: Helps identify the number, type, and chemical environment of protons within a molecule, providing data on chemical shifts, integration (relative number of protons), and splitting patterns (multiplicity), which reveal neighboring protons slideshare.netpressbooks.pubvanderbilt.edu.

¹³C NMR: Identifies the carbon skeleton of a molecule, including the types of carbon atoms (e.g., quaternary, methine, methylene, methyl) and their electronic environments scielo.org.bo.

2D NMR Techniques: Advanced experiments such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMQC, and HMBC (Heteronuclear Multiple Bond Correlation) are vital for establishing connectivity between atoms and confirming complex structures researchgate.netcore.ac.uk. These techniques are essential for resolving ambiguities and confirming the proposed structure of compounds like this compound and its analogues researchgate.net.

Mass Spectrometry (MS): Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions currenta.dewikipedia.orgbroadinstitute.orgmsu.edu. It is crucial for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, allowing for the determination of molecular formulas with high confidence currenta.denih.gov.

Fragmentation Analysis: By inducing fragmentation of the molecular ion, MS generates fragment ions whose masses provide clues about the substructures and connectivity within the molecule currenta.demsu.edunih.gov. Tandem mass spectrometry (MS/MS) enhances this capability by fragmenting selected ions currenta.denih.gov.

Coupled Techniques (LC-MS, GC-MS): Combining MS with chromatographic separation techniques allows for the analysis of complex mixtures and the structural elucidation of individual components, even those present in low concentrations nih.govmdpi.comcurrenta.denih.gov.

The combined application of NMR and MS, often supplemented by other spectroscopic methods like Infrared (IR) spectroscopy, provides a comprehensive dataset for the unambiguous structural elucidation of natural products such as this compound currenta.decore.ac.uknih.gov.

Elucidation of Acetyltylophoroside Biosynthesis

General Principles of Alkaloid Biosynthesis Pathways

Alkaloids, as a broad class of nitrogen-containing organic compounds, are predominantly derived from amino acids, which serve as their fundamental building blocks wikipedia.orggcwgandhinagar.com. The primary amino acids involved in alkaloid biosynthesis include ornithine, lysine (B10760008), phenylalanine, tyrosine, tryptophan, and histidine wikipedia.orggcwgandhinagar.comnih.govannualreviews.orgfrontiersin.orgslideshare.netslideshare.net. These amino acids are often precursors to amine intermediates through reactions such as decarboxylation nih.govannualreviews.org. For instance, tyrosine and phenylalanine are key precursors for many classes of alkaloids, including benzylisoquinoline alkaloids wikipedia.orgfrontiersin.orgnih.gov. Ornithine and lysine are crucial for pyrrolidine (B122466), piperidine (B6355638), and tropane (B1204802) alkaloids wikipedia.orgnih.govfrontiersin.orgslideshare.netrsc.orgmlrip.ac.in.

The biosynthesis typically involves several core enzymatic reactions, including:

Decarboxylation: Removal of a carboxyl group from an amino acid to form an amine nih.govannualreviews.org.

Schiff Base Formation: Condensation of an amine with an aldehyde or ketone wikipedia.organnualreviews.org.

Mannich Reaction: A reaction involving an amine, an aldehyde, and a carbon nucleophile, often forming a new carbon-nitrogen bond and a carbon-carbon bond annualreviews.orgrsc.org.

Oxidation: Including hydroxylation, dehydrogenation, and oxidative coupling, often catalyzed by cytochrome P450 monooxygenases (P450s) or other oxidases nih.govnih.govresearchgate.net.

Methylation: Addition of methyl groups, frequently catalyzed by methyltransferases frontiersin.orgnih.govresearchgate.net.

Cyclization: Formation of ring structures, which is central to creating the complex scaffolds of many alkaloids annualreviews.orgacs.orgresearchgate.net.

These pathways are often initiated by the shikimate pathway, which synthesizes aromatic amino acids, or the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, which produce isoprenoid precursors frontiersin.orgfrontiersin.orgmlrip.ac.innih.gov.

Proposed Biosynthetic Routes to Phenanthroindolizidine Alkaloids

Phenanthroindolizidine alkaloids, characterized by their fused pentacyclic dibenzo-[f,h]pyrrolo[1,2-b]isoquinoline core structure, are primarily found in plants of the Tylophora, Pergularia, and Cynanchum genera mdpi.comencyclopedia.pub. The biosynthesis of this alkaloid class is generally understood to originate from specific amino acids. Tracer studies and structural analyses suggest that tyrosine, phenylalanine, and ornithine are the primary amino acid precursors for phenanthroindolizidine alkaloids, including well-studied compounds like tylophorine (B1682047) mdpi.comencyclopedia.pubiaea.org.

A proposed pathway for phenanthroindolizidine alkaloid formation involves the following key stages:

Formation of Amine Precursors: Decarboxylation of tyrosine and phenylalanine yields tyramine (B21549) and phenylethylamine, respectively. Ornithine is also a critical precursor, potentially leading to pyrrolidine ring structures rsc.orgmlrip.ac.inmdpi.comencyclopedia.pubiaea.org.

Condensation and Cyclization: These amine precursors are believed to undergo condensation reactions, possibly involving aldehyde intermediates derived from other pathways. For instance, intermediates like 2-pyrrolidin-2-ylacetophenone, derived from ornithine, and benzoylacetic acid derivatives, potentially from phenylalanine or tyrosine, have been identified as direct precursors to tylophorinine and related alkaloids rsc.org.

Scaffold Assembly: The formation of the characteristic phenanthroindolizidine skeleton likely involves complex cyclization events, potentially including Mannich-type reactions and oxidative couplings, to assemble the fused ring system annualreviews.orgrsc.orgacs.orghorizonepublishing.com. The specific sequence and enzymatic catalysis of these steps are still areas of active research.

While specific intermediates for Acetyltylophoroside are not exhaustively detailed in readily available literature, its structural similarity to tylophorine suggests a convergent biosynthetic strategy involving similar amino acid precursors and cyclization mechanisms mdpi.comencyclopedia.pubiaea.orgnih.gov.

Enzymatic and Genetic Underpinnings of this compound Formation

The precise enzymatic and genetic basis for this compound formation remains an area requiring further investigation. However, based on the biosynthesis of other alkaloids, several enzyme families are likely to be involved.

Amino Acid Decarboxylases: Enzymes like tyrosine decarboxylase (TDC) and ornithine decarboxylase (ODC) are crucial for generating the initial amine precursors from amino acids nih.govfrontiersin.orgrsc.orgnih.gov.

Cytochrome P450 Monooxygenases (P450s): This large superfamily of enzymes plays a pivotal role in alkaloid biosynthesis, catalyzing diverse reactions such as hydroxylation, oxidation, and C-C bond formation (e.g., oxidative phenolic coupling) nih.govresearchgate.net. P450s are essential for introducing oxygen atoms and forming complex ring structures characteristic of phenanthroindolizidines.

Methyltransferases: These enzymes are responsible for methylating hydroxyl or amine groups, a common modification in alkaloid biosynthesis frontiersin.orgnih.govresearchgate.net.

Acyltransferases: Given the "acetyl" moiety in this compound, acyltransferases would be responsible for its addition to a precursor molecule.

Other Enzymes: Various other enzymes, including dehydrogenases, oxidases (e.g., copper amine oxidases), and enzymes involved in cyclization (e.g., via Schiff base or Mannich reactions), are expected to participate in the pathway nih.govannualreviews.orgresearchgate.net.

Identifying the specific genes encoding these enzymes and understanding their regulation is key to fully elucidating this compound biosynthesis. Approaches like transcriptomics can help identify candidate genes expressed in alkaloid-producing tissues, which can then be validated through functional studies uu.nlbiorxiv.org.

Strategies for Investigating Biosynthetic Intermediates of this compound

Unraveling complex biosynthetic pathways like that of this compound relies on a combination of sophisticated experimental strategies:

Tracer Studies: This classic technique involves feeding plants or plant cell cultures with isotopically labeled precursors (e.g., ¹⁴C or ³H labeled amino acids) and then tracking the label's incorporation into the target alkaloid and potential intermediates using techniques like radio-HPLC or mass spectrometry mlrip.ac.iniaea.orghorizonepublishing.comresearchgate.netrsc.orgmit.eduptbioch.edu.pl. Degradation of the labeled alkaloid can help pinpoint the position of the label, providing clues about the pathway.

Metabolomics: Advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) allow for the global profiling of metabolites in plant tissues uu.nlacs.orgnih.govnih.gov. Untargeted metabolomics can identify novel intermediates and compounds whose accumulation correlates with alkaloid production. Stable isotope-resolved metabolomics (SIRM) can further aid in tracing metabolic fluxes nih.govnih.gov.

Transcriptomics and Genomics: Analyzing gene expression patterns (transcriptomics) in tissues actively producing this compound can identify genes upregulated during alkaloid synthesis. Mining plant genomes and transcriptomes for genes encoding enzymes homologous to those known in other alkaloid pathways provides candidate genes for further study uu.nlbiorxiv.org.

Enzyme Assays and Heterologous Expression: Once candidate enzymes are identified, their activity can be confirmed through in vitro enzyme assays using purified proteins or crude plant extracts nih.govresearchgate.netresearchgate.net. Heterologous expression of these genes in microbial systems (e.g., E. coli or yeast) or plant cell cultures allows for the characterization of their specific catalytic functions and the reconstitution of pathway segments nih.govbiorxiv.org.

Genetic Manipulation: Techniques like gene silencing (e.g., RNA interference) or gene knockout can be used to disrupt specific genes in plants or cell cultures, observing the subsequent impact on alkaloid production to infer the gene's role in the pathway uky.edu.

By integrating these diverse approaches, researchers can systematically map the enzymatic steps, identify key intermediates, and ultimately elucidate the complete biosynthetic pathway of this compound.

List of Mentioned Compounds:

this compound

Tylophorine

Tylophorinidine

Septicine

Isotylocrebrine

Tylophorinine

Deoxypergularinine

Antofine

Pergularinine

Secologanin

Strictosidine

Norlaudanosoline

Reticuline

(S)-scoulerine

Protopine

Sanguinarine

Narciclasine

Galanthamine

Lycorine

Coniine

Anhalonidine

Mescaline

Nicotine

Morphine

Caffeine

Theobromine

Theophylline

Cocaine

Atropine

Scopolamine

Hyoscyamine

Hyoscine

Berberine

Quinine

Ephedrine

Vinblastine

Vincamine

Quinidine

Chelerythrine

Homoharringtonine

Adrenaline

Cathinone

Psilocin

Tubocurarine

Tyramine

Tryptamine

Dopamine

Dimethyltryptamine

Putrescine

Spermidine

Spermine

N-methylputrescine

N-methylspermidine

N-methyl-1-aminopyrrolizidine

N-(3-amino,. 3-carboxy)propylproline

exo-1-aminopyrrolizidine

Tyrosine

Phenylalanine

Ornithine

Lysine

Histidine

Anthranilic acid

Nicotinic acid

Arginine

Mevalonic acid

Acetic acid

Formic acid

Methionine

DMAPP

4-(γ,γ-dimethylallyl) tryptophan

4-dimethyl-l-abrine

L-proline

L-homoserine

N-methylcoclaurine

(S)-N-methylcoclaurine

3′-hydroxy-N-methylcoclaurine

(S)-reticuline

Norbelladine

4′-O-methylnorbelladine

4′-O-methyl-d3-norbelladine

Cholesterol

22(R)-hydroxycholesterol

22,26-dihydroxycholesterol

22-hydroxycholesterol-26-al

Verazine

Cyclopamine

Loline alkaloids

N-acetylnorloline

N-formylloline

N-acetyl-1-aminopyrrolizidine

Pyrrolidin-2-ylacetophenone

Benzoylacetic acid

p-hydroxybenzoylacetic acid

4-hydroxy-3-methoxybenzoylacetic acid

Protoalkaloids

Pseudoalkaloids

True alkaloids

Terpenoid indole (B1671886) alkaloids (TIAs)

Steroid-like alkaloids

Purine-like alkaloids

Polyamine alkaloids

Peptide alkaloids

Cyclopeptide alkaloids

Quinolone

Quinazolinone

Benzo nih.govmdpi.comdiazepine-2,5-dione

Viridicatin

Rauvomitorine G

Deserpidine

Synthetic Chemical Approaches Towards Acetyltylophoroside and Its Analogues

Total Synthesis Strategies for Phenanthroindolizidine Alkaloids

The total synthesis of phenanthroindolizidine alkaloids represents a significant challenge in organic chemistry, requiring precise control over stereochemistry and the formation of complex polycyclic frameworks. Over the years, several strategic approaches have been developed to tackle this class of compounds nih.govresearchgate.netscispace.comwiley.com. These strategies often involve convergent or linear sequences that build the characteristic phenanthrene (B1679779) and indolizidine moieties and subsequently link them.

Key strategies frequently employed include:

Iodoaminocyclization and Free Radical Cyclization: A concise and modular approach has been reported that combines iodoaminocyclization with a free radical cyclization strategy. This method has proven effective for the synthesis of compounds like tylophorine (B1682047) and antofine, which share the core phenanthroindolizidine skeleton researchgate.net.

Construction via Phenanthrene Precursors: Syntheses often commence from substituted phenanthrene-9-carboxaldehydes, which serve as the foundational aromatic core. Subsequent steps involve building the indolizidine ring system onto this precursor researchgate.netnih.gov.

C-H Functionalization: Modern synthetic strategies increasingly leverage C-H functionalization logic. This approach allows for the direct transformation of C-H bonds into C-O or C-N bonds, thereby streamlining synthetic pathways and increasing efficiency in the construction of complex natural products like phenanthroindolizidines rsc.orgrsc.org.

Table 1: Representative Synthetic Strategies for Phenanthroindolizidine Alkaloids

| Strategy/Methodology | Key Transformations | Target Compounds (Examples) | Reference(s) |

| Iodoaminocyclization/Radical Cyclization | Formation of indolizidine ring via radical cyclization | Tylophorine, Antofine, Deoxypergularinine | researchgate.net |

| Phenanthrene-9-carboxaldehyde Route | Building indolizidine onto phenanthrene core | Antofine, Deoxypergularinine | nih.gov |

| Cascade Reactions | Multi-step transformations in one pot | General for complex polycycles, e.g., Harziphilone | 20.210.105 |

| C-H Functionalization | Direct oxidation of C-H bonds to C-O/C-N bonds | Various natural products, potential for phenanthroindolizidines | rsc.orgrsc.org |

Key Synthetic Transformations and Methodologies for Acetyltylophoroside Construction

While specific total synthesis routes for this compound may not be extensively detailed in the general literature, the methodologies employed for its close structural relatives provide insight into the key transformations required. The construction of the phenanthroindolizidine core typically involves several critical steps:

Formation of the Indolizidine Ring: This often involves intramolecular cyclization reactions. For instance, the formation of the crucial C-N bond to close the indolizidine system can be achieved through various methods, including cyclization of amino-alcohols or related precursors.

Phenanthrene Core Synthesis: The substituted phenanthrene moiety is usually assembled through established aromatic chemistry techniques, followed by functionalization to enable attachment of the indolizidine unit.

Coupling and Annulation: Strategies often involve coupling a functionalized phenanthrene unit with a precursor containing the necessary atoms for the indolizidine ring. This can be followed by annulation reactions to complete the pentacyclic structure.

Functional Group Interconversions: Standard organic transformations, such as reductions, oxidations, and protection/deprotection strategies, are essential for manipulating functional groups throughout the synthetic sequence. For acetylated derivatives like this compound, acetylation of hydroxyl groups is a key final or late-stage transformation.

Semisynthetic Modifications and Derivatization for Mechanistic Probes

Semisynthesis offers a powerful avenue for generating analogues of natural products, allowing for the exploration of structure-activity relationships (SAR) and the development of mechanistic probes eupati.eunih.govmdpi.com. This approach typically involves isolating the natural product or a key intermediate and then chemically modifying it using established laboratory techniques.

For phenanthroindolizidine alkaloids like this compound, semisynthetic modifications could involve:

Acetylation/Deacetylation: Given that this compound is an acetylated derivative, the selective acetylation or deacetylation of hydroxyl groups on a parent compound (e.g., tylophoroside) would be a direct semisynthetic route.

Modification of Substituents: Altering existing substituents on the phenanthrene or indolizidine rings, such as methoxy (B1213986) groups, could lead to novel analogues with potentially altered biological profiles.

Introduction of Reporter Groups: For mechanistic studies, functionalization with fluorescent tags or other reporter groups could be explored to track the compound's interaction with biological targets.

Research on other natural product classes, such as pyranoacridone alkaloids, demonstrates the utility of semisynthesis in generating derivatives with enhanced cytotoxic activity compared to their parent natural products nih.gov. Similarly, modifications to glycosides like tylophoroside (B237117) or this compound have been investigated in in vitro studies, suggesting their potential for derivatization researchgate.net.

Challenges and Innovations in this compound Total Synthesis

The total synthesis of complex natural products like this compound is inherently challenging. Some of the primary hurdles include:

Stereochemical Control: Many phenanthroindolizidine alkaloids possess multiple chiral centers, demanding highly stereoselective synthetic methods to achieve the correct enantiomer or diastereomer.

Complexity of the Polycyclic System: The fused pentacyclic structure, incorporating both a phenanthrene and an indolizidine core, requires sophisticated strategies for ring construction and annulation.

Functional Group Compatibility: The presence of various functional groups, such as hydroxyl and methoxy groups, necessitates careful planning of synthetic routes to ensure compatibility with reaction conditions and to avoid undesired side reactions.

Low Natural Abundance: As mentioned, the scarcity of these compounds in nature drives the need for efficient synthesis, but also means that initial structural elucidation and biological testing often rely on limited quantities, making the development of robust synthetic routes crucial researchgate.net.

Investigation of Acetyltylophoroside S Molecular Mechanisms of Action

Identification of Cellular Targets and Molecular Effectors

Phenanthroindolizidine alkaloids exert their effects by interacting with specific cellular components and molecular effectors. While the precise cellular target of the entire class remains under investigation, several key molecules and complexes have been identified. Tylophorine (B1682047), a prominent member of this alkaloid family, has been shown to directly bind to the caprin-1 protein, alongside G3BP1 and c-Myc mRNA, forming a ribonucleoprotein (RNP) complex nih.govresearchgate.net. This complex formation leads to the sequestration of these components, subsequently repressing the translation of associated mRNA transcripts, such as c-Myc, cyclin D1, and cyclin D2 nih.govresearchgate.net. Furthermore, tylophorine also targets viral components, including the nucleocapsid (N) protein and viral RNA, in the context of antiviral activity mdpi.comfrontiersin.org. In other studies, the tylophorine analog DCB-3503 has been implicated in binding to heat shock cognate protein 70 (HSC70) and heterogeneous nuclear ribonucleoprotein U (hnRNP U), influencing protein translation scienceopen.com.

Modulation of Protein Synthesis and Nucleic Acid Synthesis by Phenanthroindolizidine Alkaloids

A primary mechanism through which phenanthroindolizidine alkaloids exert their biological effects is the inhibition of protein synthesis iiarjournals.orgacs.orgnih.govresearchgate.netcaringsunshine.commdpi.comspandidos-publications.comnih.govplos.orgnih.govnih.govpageplace.de. This inhibition appears to be more potent than the effects on nucleic acid synthesis nih.govmdpi.com. Specifically, these compounds interfere with the peptide chain elongation step of translation iiarjournals.orgpageplace.de. Studies have demonstrated that tylophorine and its analogs can inhibit protein synthesis at concentrations in the micromolar range nih.govmdpi.com. For instance, tylophorine inhibited protein synthesis in Ehrlich ascites tumor cells with a 50% inhibitory concentration (IC50) of 10⁻⁶ M nih.gov. The analog DCB-3503 has been shown to inhibit the incorporation of radiolabeled amino acids into proteins in various cell lines in a dose-dependent manner, indicating a broad impact on protein biosynthesis plos.orgnih.gov.

Beyond protein synthesis, these alkaloids also affect nucleic acid synthesis, albeit to a lesser extent nih.govmdpi.com. Tylophorine and related compounds have been shown to inhibit DNA synthesis spandidos-publications.complos.orgpageplace.demdpi.comresearchgate.net and, to a lesser degree, RNA synthesis nih.govpageplace.demdpi.com. Enzymes critical for nucleic acid biosynthesis, such as thymidylate synthase and dihydrofolate reductase, have been identified as targets for inhibition by certain phenanthroindolizidine alkaloids iiarjournals.orgnih.gov.

Table 1: Protein Synthesis Inhibition by Phenanthroindolizidine Alkaloids

| Compound(s) | Cell Type/System | Effect | Concentration | Citation |

| Tylophorine | Ehrlich ascites tumor cells | 50% inhibition of leucine (B10760876) incorporation | 10⁻⁶ M | nih.gov |

| Tylocrebrine | Ehrlich ascites tumor cells | 50% inhibition of leucine incorporation | 10⁻⁷ M | nih.gov |

| Cryptopleurine | Ehrlich ascites tumor cells | 50% inhibition of leucine incorporation | 10⁻⁸ M | nih.gov |

| Tylophorine & Analogs | Ehrlich ascites tumor cells | Inhibition of protein synthesis (EC50) | 0.01–1 μM | mdpi.com |

| YPC-10157 | Cell-free translation system | Dose-dependent inhibition of protein synthesis | Not specified | iiarjournals.org |

| DCB-3503 | HepG2, HeLa, PANC-1 cells | Inhibited [³H]-amino acid incorporation | Dose-dependent | plos.orgnih.gov |

| Phenanthroindolizidine alkaloids | Various cell lines | Inhibition of protein synthesis | Not specified | researchgate.net |

Impact on Cellular Signaling Pathways

Phenanthroindolizidine alkaloids modulate a range of cellular signaling pathways critical for cell growth, survival, and proliferation. Tylophorine, for instance, inhibits the vascular endothelial growth factor receptor 2 (VEGFR2) signaling pathway, including the direct inhibition of VEGFR2 tyrosine kinase activity and its downstream effectors like Akt and Erk mdpi.comnih.gov. It also impacts the PI3K/Akt/mTOR pathway caringsunshine.commdpi.comoup.comresearchgate.net.

The nuclear factor-kappa B (NF-κB) pathway is another significant target. Tylophorine-based compounds inhibit NF-κB transcriptional activity, with reported IC50 values as low as 3.7 ± 1 nM mdpi.com. This inhibition is achieved by stabilizing its inhibitor, IκBα, and blocking IκBα protein translation mdpi.commdpi.com. Furthermore, tylophorine influences the c-Jun N-terminal kinase (JNK) pathway, leading to increased c-Jun phosphorylation and stabilization, which contributes to cell cycle arrest at the G1 phase mdpi.comoup.comresearchgate.net. This G1 arrest is often associated with the downregulation of cyclin A2 expression mdpi.comresearchgate.netoup.com.

Other pathways affected include the Hedgehog pathway, which some PAs have been shown to block scienceopen.com. The modulation of these pathways underscores the complex cellular interactions of these compounds, contributing to their antiproliferative and cytotoxic effects.

Analytical Research Methodologies for Acetyltylophoroside Quantification and Characterization in Complex Matrices

Chromatographic Techniques for Separation and Detection

Chromatographic techniques form the bedrock of analytical chemistry for separating complex mixtures and quantifying individual components. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) are paramount in this regard for compounds like Acetyltylophoroside.

HPLC is widely employed for the separation of phytochemicals, allowing for the isolation and preliminary quantification of compounds from plant extracts researchgate.netresearchgate.netyoutube.com. Its ability to resolve structurally similar molecules based on their differential partitioning between a stationary and a mobile phase makes it suitable for analyzing complex natural product mixtures rsc.orgresearchgate.net.

LC-MS/MS represents a more advanced and sensitive approach, combining the separation power of liquid chromatography with the high specificity and sensitivity of mass spectrometry rsc.orgresearchgate.netnih.govnih.goveag.com. This technique is particularly valuable for detecting and quantifying analytes at trace levels in complex biological matrices such as plasma, serum, or urine researchgate.netnih.govnih.govfrontiersin.org. The tandem mass spectrometry aspect allows for the targeted detection of specific precursor-to-product ion transitions, providing a high degree of selectivity and reducing the risk of false positives eag.com. For compounds like this compound, LC-MS/MS would be instrumental in its precise quantification in pharmacokinetic or metabolic studies, enabling the monitoring of its concentration over time researchgate.netfrontiersin.org. Furthermore, coupling HPLC with mass spectrometry can provide structural information through fragmentation patterns, aiding in the characterization of the compound and its potential metabolites or degradation products nih.gov.

Spectroscopic and Spectrometric Methods for Quantitative Analysis

Spectroscopic and spectrometric methods are indispensable for the definitive identification and structural elucidation of compounds like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques such as ¹H NMR, ¹³C NMR, COSY, NOESY, HSQC, and HMBC, provides detailed information about the molecular structure, connectivity, and stereochemistry of the analyte researchgate.netresearchgate.netlmdb.ca. These methods have been fundamental in characterizing compounds isolated from the Tylophora genus, including steroidal glycosides researchgate.netresearchgate.net.

Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HRMS), is crucial for determining the exact molecular weight and elemental composition of this compound, thereby confirming its identity researchgate.netresearchgate.netkhanacademy.orgnih.govthermofisher.com. When coupled with chromatography (LC-MS), it offers a powerful platform not only for separation and detection but also for structural analysis through fragmentation patterns nih.gov. These techniques, used in combination, provide a comprehensive analytical toolkit for confirming the structure and purity of this compound during its isolation and characterization from natural sources.

Development and Validation of Bioanalytical Assays for Research Samples

When this compound is studied in biological matrices, the development and validation of specific bioanalytical assays are essential to ensure the reliability and accuracy of the generated data gabi-journal.netresearchgate.netfda.goveuropa.eunih.gov. A bioanalytical method is defined as a set of procedures used for measuring analyte concentrations in biological samples, and its validation proves its suitability for the intended purpose, such as pharmacokinetic studies europa.eu.

Key parameters that must be evaluated during bioanalytical method validation include:

Selectivity and Specificity: Ensuring the method can accurately measure the target analyte in the presence of other components in the biological matrix gabi-journal.netresearchgate.netfda.goveuropa.eu.

Sensitivity: Establishing the Lower Limit of Quantification (LLOQ), which is the lowest concentration that can be reliably quantified researchgate.netgabi-journal.netresearchgate.netfda.gov.

Linearity: Demonstrating a proportional relationship between the analyte concentration and the instrument response over a defined range researchgate.netgabi-journal.netresearchgate.netfda.gov.

Accuracy: Measuring how close the obtained values are to the true values, typically expressed as percent recovery or error researchgate.netgabi-journal.netresearchgate.netfda.goveuropa.eu.

Precision: Assessing the variability of measurements, usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD) researchgate.netgabi-journal.netresearchgate.netfda.goveuropa.eu.

Recovery: Evaluating the efficiency of the extraction process for the analyte from the biological matrix frontiersin.orgru.nl.

Stability: Assessing the analyte's stability in the matrix under various storage and processing conditions gabi-journal.netresearchgate.netfda.goveuropa.eu.

LC-MS/MS is the preferred platform for such assays due to its sensitivity and specificity researchgate.netnih.govnih.govfrontiersin.org. The use of stable isotope-labeled internal standards (IS) is a common practice to compensate for variations in sample preparation, chromatographic separation, and ionization efficiency, thereby improving the accuracy and precision of the quantification nih.govnih.govfrontiersin.orgunc.edu.

Table 1: Typical Acceptance Criteria for Bioanalytical Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Source Reference(s) |

| Accuracy | ±15% of nominal concentration (±20% at LLOQ) | gabi-journal.netresearchgate.netfda.goveuropa.eu |

| Precision | ≤15% CV (Coefficient of Variation) (≤20% at LLOQ) | gabi-journal.netresearchgate.netfda.goveuropa.eu |

| Recovery | Generally expected to be consistent and reproducible; specific percentage varies by method and analyte. | frontiersin.orgru.nl |

Note: Specific validation data for this compound was not detailed in the provided search snippets. The table above reflects general acceptance criteria for bioanalytical methods.

Challenges in Trace Analysis and Matrix Effects in this compound Research

Analyzing this compound at trace concentrations in complex biological matrices presents several analytical challenges, primarily related to matrix effects and the need for highly sensitive detection. Matrix effects, such as ion suppression or enhancement, occur when co-extracted endogenous components from the biological sample interfere with the ionization process of the analyte in the mass spectrometer researchgate.netresearchgate.netnih.govyoutube.com. This interference can significantly impact the accuracy and reproducibility of quantitative measurements.

Strategies to mitigate matrix effects are crucial for reliable quantification. The use of stable isotope-labeled internal standards is a widely adopted approach, as these standards behave similarly to the analyte during sample preparation and analysis, effectively correcting for matrix-induced variations nih.govnih.govfrontiersin.orgunc.edu. Matrix-matched calibration, where calibration standards are prepared in a blank matrix similar to the study samples, is another effective strategy researchgate.net.

Furthermore, trace analysis demands methods with high sensitivity and selectivity. This often requires optimized sample preparation techniques, such as solid-phase extraction (SPE) or protein precipitation, to remove interfering substances and concentrate the analyte researchgate.netnih.gov. The development of robust and sensitive LC-MS/MS methods is therefore paramount for the successful trace analysis and accurate quantification of this compound in biological research.

Compound List:

this compound

Preclinical Biological Activity Research of Acetyltylophoroside: Mechanistic Insights from in Vitro and in Vivo Models

Mechanistic Studies on Antiproliferative and Apoptotic Effects in Cellular Models

Specific research detailing the direct antiproliferative and apoptotic mechanisms of Acetyltylophoroside in cellular models is limited in the currently available literature. However, the Tylophora genus, from which this compound is derived, is known to contain compounds with antitumour properties . General mechanisms by which natural compounds exert antiproliferative and apoptotic effects often involve cell cycle arrest, induction of programmed cell death pathways (apoptosis), and modulation of key signaling molecules. For instance, compounds from related plant species have been shown to induce cell cycle arrest at specific phases (e.g., G2/M or G1) tandfonline.comfrontiersin.org, leading to a significant increase in apoptotic cells, often mediated by the activation of caspases tandfonline.comfrontiersin.orgnih.gov. These mechanisms typically involve the intrinsic mitochondrial pathway, where changes in mitochondrial membrane potential and the release of cytochrome c can trigger caspase cascades, ultimately leading to DNA fragmentation and cell death youtube.comyoutube.com. Without specific studies on this compound, these pathways represent potential areas of investigation for its antiproliferative and apoptotic activities.

Investigations of Anti-inflammatory Actions and Immunomodulatory Pathways

This compound has demonstrated potential anti-inflammatory and immunomodulatory effects, particularly in the context of allergic responses. Studies investigating its activity in a rabbit basophil-dependent serotonin (B10506) release (BDSR) assay system indicated that this compound inhibits IgE-induced basophil mediator release researchgate.net. In this assay, this compound exhibited an inhibitory activity with a geometric mean IC50 value of 331 µM researchgate.net. This suggests a capacity to dampen the inflammatory cascade triggered by allergic stimuli, potentially by interfering with mast cell or basophil degranulation pathways. While the precise molecular targets and downstream signaling pathways modulated by this compound in this context are not fully elucidated, such inhibition is often associated with the regulation of inflammatory mediators and cytokines. For example, other compounds studied for anti-inflammatory effects often modulate pathways such as NF-κB and MAPK, influencing the production of pro-inflammatory cytokines like TNF-α nih.govrxlist.com.

| Compound | Assay System | Activity Measured | IC50 (µM) | Reference |

| This compound | Rabbit basophil-dependent serotonin release | Inhibition of mediator release | 331 | researchgate.net |

Exploration of Other Biological Effects (e.g., Antimicrobial, Anthelmintic) in Research Models

Research into the broader biological activities of compounds derived from the Tylophora genus indicates a potential for antimicrobial effects researchgate.net. While specific in vitro or in vivo studies detailing the antimicrobial or anthelmintic efficacy of this compound itself are not extensively documented in the provided search results, the genus Tylophora is known to yield compounds with a range of therapeutic properties, including antimicrobial activities . For example, secoiridoids and xanthone (B1684191) glycosides isolated from Tylophora secamonoides exhibited weak antimicrobial activities against hospital bacteria in vitro researchgate.net. Further investigation would be required to determine if this compound possesses significant activity against microbial pathogens or parasitic organisms.

Synergistic Interactions of this compound with Other Bioactive Compounds

Information regarding the synergistic interactions of this compound with other bioactive compounds is not available in the provided literature. However, the concept of synergy is well-established in the study of natural products, where combinations of compounds can exhibit enhanced therapeutic effects compared to individual agents. This phenomenon is often attributed to the complex interplay of multiple bioactive constituents within plant extracts, which can target various biological pathways or modulate drug metabolism and bioavailability mdpi.comiieta.orgrsc.orgresearchgate.netnih.gov. Such synergistic interactions are crucial for optimizing therapeutic efficacy, potentially reducing the required dosage of individual components, and mitigating adverse effects. Future research could explore whether this compound demonstrates synergistic effects when combined with other natural compounds or conventional therapeutic agents.

Perspectives and Emerging Research Avenues for Acetyltylophoroside

Unexplored Biosynthetic Pathways and Engineering Opportunities

The precise biosynthetic pathway of Acetyltylophoroside within Tylophora species remains largely unelucidated. While it is known to be derived from a steroidal aglycone, tylogenin (B238076), the enzymes and genetic mechanisms responsible for the glycosylation and acetylation steps are not well-defined researchgate.netmedkoo.com. Understanding these pathways presents substantial research opportunities.

Pathway Elucidation: Future research should focus on identifying the key genes and enzymes involved in the biosynthesis of the steroidal backbone, the attachment of sugar moieties, and the final acetylation step. Techniques such as transcriptomics, metabolomics, and gene knockout studies in Tylophora species could provide critical insights.

Metabolic Engineering: Once biosynthetic genes are identified, there is potential for metabolic engineering. This could involve heterologous expression of these genes in microbial systems or plant cell cultures to achieve sustainable and scalable production of this compound, thereby reducing reliance on extraction from wild or cultivated plants. Engineering efforts could also aim to enhance the yield of this compound or generate novel analogs with improved properties.

Novel Synthetic Methodologies and Analog Design

The complex structure of this compound, comprising a steroidal aglycone and multiple sugar units, makes its total chemical synthesis a challenging yet rewarding endeavor researchgate.net. Developing efficient and stereoselective synthetic routes is crucial for both fundamental research and potential therapeutic applications.

Total Synthesis: The development of novel, convergent, and stereocontrolled synthetic strategies for the complete molecule is a significant research frontier. This would involve optimizing glycosylation reactions, selective acetylation, and the construction of the intricate steroidal aglycone. Success in total synthesis would provide access to the compound independent of natural sources and allow for the creation of isotopically labeled versions for mechanistic studies.

Analog Design and Synthesis: Based on structure-activity relationship (SAR) studies, the design and synthesis of this compound analogs could lead to compounds with enhanced or modified biological activities. Research could focus on altering the sugar residues, the acetylation pattern, or modifications to the steroidal aglycone to explore new therapeutic potentials, such as improved anti-allergic or cardiotonic properties.

Advanced Mechanistic Investigations into Biological Targets and Pathways

While this compound and its aglycone tylogenin have demonstrated anti-allergic and cardiotonic activities researchgate.netmedkoo.com, the precise molecular targets and cellular pathways through which they exert these effects are not fully understood. Deeper mechanistic investigations are essential for validating their therapeutic potential and understanding their mode of action.

Target Identification: Identifying the specific proteins, enzymes, or cellular receptors that this compound interacts with is a key research area. Techniques like affinity chromatography, chemical proteomics, and molecular docking studies could be employed to pinpoint these targets.

Pathway Analysis: Understanding the downstream signaling cascades and cellular processes modulated by this compound is critical. This could involve investigating its effects on inflammatory mediator release, ion channel activity, or gene expression profiles in relevant cell types, such as immune cells or cardiomyocytes. Comparative studies with tylogenin will be important to differentiate the roles of the glycoside and its aglycone.

Development of Specialized Analytical Tools for this compound Research

Accurate and sensitive analytical methods are fundamental for the detection, quantification, and structural characterization of this compound in various matrices, including plant extracts and biological samples. While standard chromatographic techniques are likely applicable, specialized tools tailored for its complex structure could enhance research efficiency.

Chromatographic and Spectroscopic Methods: Optimization of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) or UV detection for precise quantification in complex plant matrices is essential. Nuclear Magnetic Resonance (NMR) spectroscopy remains vital for structural elucidation and confirmation.

Method Development: Research could focus on developing novel derivatization techniques or advanced hyphenated techniques (e.g., LC-NMR-MS) to improve sensitivity and specificity. Furthermore, developing robust methods for analyzing this compound in biological fluids (if therapeutic applications are pursued) would require specialized sample preparation and detection strategies.

Role of this compound in Chemotaxonomy and Plant-Environment Interactions

The presence and distribution of this compound within the Tylophora genus and related plant families could offer valuable insights into chemotaxonomy and plant ecology. Its role in plant defense mechanisms or interactions with the environment is another area ripe for exploration.

Chemotaxonomic Marker: Investigating the presence or absence of this compound and related glycosides across different Tylophora species and other genera within the Apocynaceae (formerly Asclepiadaceae) family could help refine plant classification and phylogenetic studies researchgate.net. Its distribution patterns might correlate with evolutionary relationships or ecological adaptations.

Ecological Functions: The ecological role of this compound is largely unknown. It may function as a defense compound against herbivores or pathogens, or play a role in plant-herbivore interactions. Studies examining its presence in different plant parts, under varying environmental conditions, and its effects on common pests or pathogens could shed light on these interactions.

Q & A

Q. What analytical techniques are recommended for structural elucidation of Acetyltylophoroside?

Methodological Answer:

- Use high-resolution mass spectrometry (HR-MS) to determine molecular formula and isotopic patterns.

- Employ NMR spectroscopy (1D: , ; 2D: COSY, HSQC, HMBC) to assign stereochemistry and functional groups.

- Validate purity via HPLC-UV/DAD with ≥95% purity thresholds.

- Document spectral data in alignment with IUPAC guidelines for reproducibility .

Example Table:

| Technique | Key Parameters | Application in this compound |

|---|---|---|

| HR-MS | Resolution >30,000; m/z accuracy | Molecular formula confirmation |

| NMR (HSQC) | coupling | Carbon-proton connectivity mapping |

Q. How to design in vitro assays for assessing this compound’s bioactivity?

Methodological Answer:

- Select cell lines relevant to the compound’s hypothesized mechanism (e.g., cancer: HepG2, MCF-7).

- Standardize dose-response curves (e.g., 0.1–100 µM) with controls (positive/vehicle).

- Use MTT/WST-1 assays for viability and flow cytometry for apoptosis/cycle analysis.

- Include replicate experiments (n ≥ 3) and statistical tests (e.g., ANOVA, p < 0.05) .

Q. What protocols ensure reproducibility in this compound isolation?

Methodological Answer:

- Optimize extraction solvents (e.g., ethanol:water ratios) based on compound polarity.

- Use column chromatography (silica gel, Sephadex LH-20) with TLC monitoring.

- Report retention factors (Rf) and solvent systems for peer validation.

- Adhere to Open Science principles by sharing raw chromatograms in supplementary data .

Advanced Research Questions

Q. How to resolve contradictions in reported pharmacological data for this compound?

Methodological Answer:

- Conduct meta-analysis of existing studies to identify variables (e.g., cell lines, assay conditions).

- Perform dose- and time-dependent studies to reconcile IC₅₀ discrepancies.

- Use knockout models (e.g., CRISPR-Cas9) to isolate target pathways and reduce off-target noise.

- Apply multivariate statistics to contextualize conflicting results .

Q. What computational strategies predict this compound’s structure-activity relationships (SAR)?

Methodological Answer:

- Build 3D-QSAR models using CoMFA/CoMSIA to correlate substituents with bioactivity.

- Perform molecular docking (AutoDock Vina, Schrödinger) against hypothesized targets (e.g., kinases).

- Validate predictions via site-directed mutagenesis or isothermal titration calorimetry (ITC) .

- Address limitations (e.g., force field inaccuracies) through ensemble docking approaches .

Q. How to evaluate this compound’s in vivo toxicity while minimizing ethical concerns?

Methodological Answer:

- Follow OECD Guidelines for acute toxicity (e.g., LD₅₀ testing in rodents).

- Use alternative models (zebrafish, C. elegans) for preliminary screening to reduce mammalian use.

- Apply toxicogenomics (RNA-seq, metabolomics) to identify organ-specific toxicity markers.

- Document protocols in compliance with ARRIVE 2.0 standards for transparency .

Data Analysis & Interpretation

Q. What statistical methods are optimal for analyzing this compound’s dose-response data?

Methodological Answer:

- Fit data to nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism).

- Calculate Hill slopes to assess cooperativity in binding assays.

- Use Bland-Altman plots for inter-laboratory reproducibility comparisons.

- Report confidence intervals and effect sizes to avoid overinterpretation of p-values .

Q. How to address low yield in this compound synthesis?

Methodological Answer:

- Analyze reaction intermediates via LC-MS to identify bottlenecks.

- Optimize catalytic conditions (e.g., solvent polarity, temperature gradients).

- Apply Design of Experiments (DoE) for multifactorial optimization (e.g., Taguchi methods).

- Compare yields against theoretical calculations (e.g., Gibbs free energy) .

Ethical & Reproducibility Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.